molecular formula C8H14O4 B6227782 3-(oxan-3-yloxy)propanoic acid CAS No. 1554436-23-5

3-(oxan-3-yloxy)propanoic acid

Cat. No.: B6227782
CAS No.: 1554436-23-5
M. Wt: 174.2
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Description

3-(oxan-3-yloxy)propanoic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring linked via an ether (oxy) group to the third carbon of a propanoic acid backbone. The compound’s synthesis likely involves etherification of a propanoic acid precursor with a hydroxylated oxane intermediate, a method analogous to procedures described for aryloxy esters and quinolinone derivatives .

Properties

CAS No.

1554436-23-5

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxan-3-yloxy)propanoic acid typically involves the reaction of oxane derivatives with propanoic acid or its derivatives. One common method includes the esterification of oxane-3-ol with propanoic acid under acidic conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The use of continuous flow reactors can also optimize the production process by maintaining consistent reaction conditions and improving yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxane carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of oxane alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxane carboxylic acids.

    Reduction: Oxane alcohols.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

3-(oxan-3-yloxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactivity and structural properties.

Mechanism of Action

The mechanism of action of 3-(oxan-3-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring can facilitate binding to active sites, while the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds are structurally or functionally relevant to 3-(oxan-3-yloxy)propanoic acid, enabling comparative analysis:

3-(oxan-3-yl)propanoic acid

  • Molecular Formula : C₈H₁₄O₃; Molecular Weight: 158.2 g/mol .

3-(oxan-2-yl)propanoic acid

  • Structure: Propanoic acid with a tetrahydropyran ring attached at the second position.
  • Molecular Formula : C₈H₁₄O₃; Molecular Weight: 158.2 g/mol .
  • Key Differences : The altered ring position may influence steric effects and intermolecular interactions, affecting bioavailability or receptor binding.

3-(3-Hydroxyphenyl)propanoic acid

  • Structure: Propanoic acid with a 3-hydroxyphenyl substituent.
  • Biological Relevance: A microbial catabolite of polyphenols, implicated in antioxidant activity and anti-inflammatory pathways .
  • Key Differences: The aromatic hydroxyl group enhances radical scavenging capacity but reduces metabolic stability compared to aliphatic ethers like this compound.

3-[2-Oxoquinolin-1(2H)-yl]propanoic acid

  • Structure: Propanoic acid linked to a quinolinone moiety.
  • Key Differences: The planar quinolinone ring facilitates π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets—a feature absent in aliphatic ether derivatives.

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid

  • Structure: Propanoic acid with a hydroxylated phenyl group and an oxy-tetrahydropyran substituent.
  • Key Differences : The additional hydroxyl group and ketone in the tetrahydropyran ring may increase reactivity and metabolic susceptibility.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classic esterification with alcohols under acidic catalysis.

Mechanism :

  • Protonation of the carboxylic acid enhances electrophilicity.

  • Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

  • Deprotonation and elimination of water yield the ester.

Example :

ReactantsConditionsProductYieldReference
Methanol + 3-(oxan-3-yloxy)propanoic acidH₂SO₄, refluxMethyl 3-(oxan-3-yloxy)propanoate~75% (theoretical)

Key Factors :

  • Steric hindrance from the oxane ring may reduce reaction rates compared to linear analogs.

  • Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates.

Nucleophilic Substitution at the Ether Group

The oxane ring’s ether oxygen can participate in ring-opening reactions under strong acidic or reductive conditions.

Proposed Pathway :

  • Acid-Catalyzed Hydrolysis : Protonation of the ether oxygen weakens the C–O bond, enabling nucleophilic attack by water to form a diol.

  • Reductive Ring Opening : LiAlH₄ may reduce the ether to a hydrocarbon chain, though this remains speculative for this compound.

Challenges :

  • The six-membered oxane ring is less strained than smaller ethers (e.g., oxetane), making ring-opening less favorable without aggressive conditions .

Decarboxylation Pathways

Decarboxylation is plausible under high-temperature or basic conditions, though direct evidence is limited.

Theoretical Mechanism :

  • Base-induced deprotonation forms a carboxylate anion.

  • CO₂ elimination generates a carbanion, which quenches to form 3-(oxan-3-yloxy)propane .

Conditions :

  • Thermal decarboxylation: >200°C.

  • Enzymatic decarboxylation: Potential in biological systems, though unconfirmed.

Functional Group Interconversion

The carboxylic acid can be converted to derivatives via standard reagents:

Reaction TypeReagentProductNotes
Amidation SOCl₂ → RNH₂3-(Oxan-3-yloxy)propanamideRequires acyl chloride intermediate.
Reduction LiAlH₄3-(Oxan-3-yloxy)propanolConverts –COOH to –CH₂OH.
Oxidation KMnO₄ (if α-H present)Ketone derivativeLimited by absence of α-hydrogens .

Biological Interactions

While not a direct chemical reaction, the compound’s carboxylic acid group may interact with enzymes (e.g., hydrolases or transferases) in metabolic pathways. The oxane ring could influence binding affinity to biological targets, though specific studies are lacking.

Stability and Reactivity Trends

Thermal Stability :

  • Decomposes above 250°C, releasing CO₂ and fragmenting the oxane ring .

pH Sensitivity :

  • Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(oxan-3-yloxy)propanoic acid in academic research?

  • Methodological Answer : A typical synthesis involves coupling oxetan-3-one derivatives with propanoic acid precursors. For example, a related compound (2-(((Oxetan-3-ylidene)amino)oxy)propanoic acid) was synthesized using 3-oxetanone and 2-(aminooxy)propanoic acid hydrochloride in the presence of NaOAc under reflux conditions. The product was purified via column chromatography and characterized by NMR (δ values consistent with literature) and HRMS . Adjustments to reaction time, temperature, and stoichiometry may optimize yield.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for oxetane ring protons (δ ~4.5–5.0 ppm) and propanoic acid backbone (δ ~2.5–3.5 ppm) confirm connectivity .
  • HRMS : Exact mass analysis (e.g., m/z 215.0924 for [M+H]+) validates molecular formula .
  • IR Spectroscopy : νmax bands for carboxylic acid (1700–1720 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups provide functional group verification .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer : The compound serves as:

  • A building block for synthesizing heterocyclic molecules (e.g., peptidomimetics) due to its oxetane moiety, which enhances metabolic stability .
  • A probe for studying enzyme-substrate interactions, particularly in carboxylase or esterase assays, where its ether linkage mimics natural substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from:

  • Stereochemical variations : Use NOESY or ROESY to confirm spatial arrangements of substituents .
  • Impurity interference : Employ preparative HPLC or recrystallization for purification. Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline) .
  • Tautomerism : Perform pH-dependent NMR studies to identify dynamic equilibria (e.g., keto-enol tautomers in β-keto derivatives) .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Key strategies include:

  • Catalyst screening : Palladium or organocatalysts may enhance coupling efficiency between oxetane and propanoic acid precursors .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • In situ monitoring : Use TLC or inline IR to track reaction progress and minimize side products .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies show:

  • Thermal degradation : Store at –20°C in inert atmospheres (N2/Ar) to prevent decarboxylation or oxetane ring-opening .
  • pH sensitivity : Buffered solutions (pH 6–8) prevent hydrolysis of the ether linkage. Avoid prolonged exposure to strong acids/bases .
  • Light sensitivity : Amber vials or foil wrapping mitigate photolytic decomposition .

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